molecular formula C8H9BrN2O2S B13251687 2-(5-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione

2-(5-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione

Cat. No.: B13251687
M. Wt: 277.14 g/mol
InChI Key: AJBIPEURNYHZFF-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione is an organic compound that features a bromopyridine moiety attached to a thiazolidine-1,1-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of 5-bromopyridine with thiazolidine-1,1-dione under specific conditions. One common method involves the use of a base such as sodium hydroxide in an organic solvent like acetonitrile. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the thiazolidine-1,1-dione moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(5-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(5-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can facilitate binding to specific sites, while the thiazolidine ring can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione is unique due to the presence of both the bromopyridine and thiazolidine-1,1-dione moieties

Properties

Molecular Formula

C8H9BrN2O2S

Molecular Weight

277.14 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)-1,2-thiazolidine 1,1-dioxide

InChI

InChI=1S/C8H9BrN2O2S/c9-7-2-3-8(10-6-7)11-4-1-5-14(11,12)13/h2-3,6H,1,4-5H2

InChI Key

AJBIPEURNYHZFF-UHFFFAOYSA-N

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=NC=C(C=C2)Br

Origin of Product

United States

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